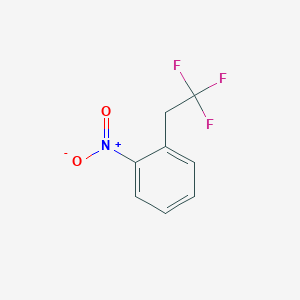

1-Nitro-2-(2,2,2-trifluoroethyl)benzene

Description

1-Nitro-2-(2,2,2-trifluoroethyl)benzene (CAS: Not explicitly provided; Ref: 54-PC520702 ) is a nitroaromatic compound featuring a trifluoroethyl substituent at the ortho position relative to the nitro group. This structure combines the strong electron-withdrawing effects of the nitro group (-NO₂) with the electron-withdrawing and steric properties of the trifluoroethyl (-CF₂CF₃) moiety.

Properties

IUPAC Name |

1-nitro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)5-6-3-1-2-4-7(6)12(13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUDYZWHWMEFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Details:

- Starting from a dinitroaniline derivative, 2,2,2-trifluoroethylamine hydrochloride acts as a nucleophile.

- The reaction proceeds in ethanol at room temperature (~25 °C) with stirring.

- Subsequent regioselective reduction of the ortho-nitro group is achieved using sodium sulfide nonahydrate (Na2S·9H2O) in ethanol.

- The process yields 4-nitro-N^1-(2,2,2-trifluoroethyl)benzene-1,2-diamine in high yields (up to 81% isolated yield for the reduced product).

- This method was reported to give the desired intermediate in 95% yield, indicating high efficiency and regioselectivity.

Research Findings:

- Machara et al. (2019) demonstrated this approach with a 95% yield for the nucleophilic substitution step and 81% yield for the subsequent reduction, enabling further synthetic elaboration to imidazole derivatives.

Another common preparation involves the introduction of the trifluoroethyl group onto a nitrobenzene ring via alkylation or substitution reactions.

Typical Procedure:

- React 2-nitrophenol with 2,2,2-trifluoroethyl trifluoromethanesulfonate (a trifluoroethylating agent) in the presence of cesium carbonate as a base.

- The reaction is conducted in N,N-dimethylformamide (DMF) at room temperature (~20 °C) for approximately 16 hours.

- After workup involving extraction and washing, the product 1-nitro-2-(2,2,2-trifluoroethoxy)benzene is obtained in excellent yield (up to 99%).

- Although this example is for the trifluoroethoxy derivative, similar conditions apply for the trifluoroethyl analogs by adjusting reagents accordingly.

Data Summary:

| Parameter | Value |

|---|---|

| Reactants | 2-nitrophenol, 2,2,2-trifluoroethyl triflate, Cs2CO3 |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 20 °C |

| Reaction Time | 16 hours |

| Yield | 99% (isolated) |

| Product | 1-nitro-2-(2,2,2-trifluoroethoxy)benzene (analogous to trifluoroethyl derivative) |

Notes:

- This method is highly efficient and scalable.

- The use of trifluoroethyl triflate is costly but provides a clean and high-yielding reaction pathway.

Metal-Free Decarboxylative Trifluoroethylation via One-Pot Synthesis

A metal-free, one-pot method has been developed to synthesize β,β,β-trifluoroethylarenes, which can be adapted for nitro-substituted aromatics.

Key Features:

- Utilizes stable and nontoxic reagents.

- Avoids metal contamination.

- Employs phosphonium salts such as (Me2N)3P^+CF2CO2^– as trifluoroethyl sources.

- Reaction optimization identified toluene and dimethylacetamide (DMA) as solvents, with controlled temperature and reaction times to maximize yields.

Advantages:

- Improved overall yields compared to multistep sequences.

- Operational simplicity and reduced waste.

- Applicable to a variety of aromatic and heteroaromatic compounds, potentially including nitrobenzene derivatives.

Research Data:

- Yields for trifluoroethylated products range from moderate to high (up to ~69% in one-pot transformations).

- Reaction conditions involve initial difluoroolefination followed by hydrofluorination steps.

Nitration of Trifluoroethyl-Substituted Benzenes

An alternative strategy is to first prepare 2-(2,2,2-trifluoroethyl)benzene and then perform regioselective nitration.

Considerations:

- Nitration conditions must be controlled to avoid over-nitration or side reactions.

- Typically involves nitric acid and sulfuric acid mixtures at low temperatures.

- The position of nitration is influenced by the directing effects of the trifluoroethyl substituent.

Challenges:

- Regioselectivity can be an issue; ortho-nitration is favored but may require optimization.

- Purification may be necessary to isolate the desired this compound.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- NMR Characterization : ^19F NMR signals for trifluoroethyl groups typically appear around δ –71 ppm (singlet), confirming the presence of the CF_3 group adjacent to the ethyl moiety.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C8H6F3NO2 (molecular weight ~205.13 g/mol).

- Yields and Purity : Reported yields for key steps range from 81% to 99%, with purity confirmed by chromatographic and spectroscopic methods.

Biological Activity

1-Nitro-2-(2,2,2-trifluoroethyl)benzene is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₆F₃NO₂

- CAS Number : 145914-06-3

The structure includes a nitro group and a trifluoroethyl substituent, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to:

- Nitro Group : Participates in redox reactions, potentially leading to the generation of reactive nitrogen species.

- Trifluoroethyl Group : Influences lipophilicity and binding affinity to various biomolecules, affecting its pharmacokinetics and dynamics in biological systems .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties against both gram-positive and gram-negative bacteria. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays. For instance:

- MIC Values : Compounds with similar nitro groups have demonstrated low MIC values against clinical isolates of bacteria .

Antitumor Activity

The compound's potential as an anticancer agent has been explored. Compounds with nitro groups are known to act as alkylating agents, which can induce cytotoxic effects in cancer cells. The following findings are notable:

- Cytotoxicity : Similar compounds have shown significant cytotoxicity against various human cancer cell lines, with IC₅₀ values indicating effective concentrations .

Case Studies

- Antimicrobial Efficacy :

- Anticancer Properties :

Comparative Analysis Table

| Compound | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC₅₀ µg/mL) |

|---|---|---|

| This compound | 9.937 (against E. coli) | 5.59 (against HT-29 cells) |

| Related Nitro Compound A | 12.5 (against S. aureus) | 4.91 (against DAUDI cells) |

| Related Nitro Compound B | 15.0 (against Pseudomonas aeruginosa) | 6.10 (against MCF-7 cells) |

Scientific Research Applications

Chemical Synthesis

1-Nitro-2-(2,2,2-trifluoroethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations:

- Nitration : This compound can be nitrated to introduce additional nitro groups or other functional groups, enhancing its reactivity and utility in further synthetic pathways.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon. This transformation is significant for synthesizing amine derivatives that have various applications in pharmaceuticals and agrochemicals .

- Substitution Reactions : The trifluoroethyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different functional groups.

Biological Research

The biological activity of this compound has been investigated due to its potential interactions with biomolecules. Some specific applications include:

- Pharmaceutical Development : The compound is explored as a precursor for drug candidates targeting various diseases. Its unique trifluoroethyl group may enhance lipophilicity and bioavailability .

- Biological Assays : Researchers are evaluating the compound's effects on cellular pathways and its potential as a therapeutic agent against certain diseases .

Industrial Applications

In industrial contexts, this compound is utilized for producing specialty chemicals and materials with specific properties:

- Fungicides : It is part of synthetic routes leading to fungicidal compounds, particularly those derived from substituted phenoxyphenyl ketones. These compounds exhibit high efficacy against various fungal pathogens .

- Material Science : The compound's unique properties make it suitable for developing advanced materials with tailored characteristics for specific applications .

Case Study 1: Synthesis of Substituted Phenoxyphenyl Ketones

A study demonstrated a process involving this compound to synthesize substituted phenoxyphenyl ketones. These derivatives were subsequently converted into fungicidal triazole compounds. The research highlighted the efficiency of this synthetic route and its environmental benefits compared to traditional methods .

Research conducted on the biological activity of this compound showed promising results in modulating specific cellular pathways. The compound was tested against various cell lines to assess its cytotoxic effects and potential therapeutic applications. The findings indicated that modifications to the trifluoroethyl group could significantly influence biological activity .

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The ortho-nitro group in the target compound creates a stronger electron-deficient aromatic ring compared to para-substituted isomers, influencing reactivity in electrophilic substitution or reduction reactions.

- Steric Effects : The para-substituted isomer (CAS: 1221272-94-1) features a branched trifluoroethyl group, which may hinder access to the nitro group during catalytic transformations .

Substituent Variations: Trifluoroethyl vs. Other Fluoroalkyl Groups

Fluoroalkyl substituents modulate lipophilicity, metabolic stability, and electronic properties:

Key Differences :

- Electron-Withdrawing Capacity : Pentafluoroethyl (-CF₂CF₃) substituents (CAS: 309-11-5) exhibit stronger electron withdrawal than trifluoroethyl (-CH₂CF₃), altering reaction kinetics in nucleophilic aromatic substitutions .

- Lipophilicity : Increased fluorine content (e.g., pentafluoroethyl) correlates with higher LogP values, enhancing membrane permeability in bioactive molecules .

Challenges :

- Steric hindrance from ortho-substituents (e.g., nitro and trifluoroethyl) may reduce yields in coupling reactions.

- Fluorinated intermediates often require specialized handling due to volatility and toxicity .

Conformational and Basicity Studies

compares the conformations of trifluoroethyl-containing amines, amides, and sulfonamides. For example, 1-(2,2,2-trifluoroethyl)piperidine adopts a conformation where the trifluoroethyl group is equatorial to minimize steric clashes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-nitro-2-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution , where trifluoroethyl and nitro groups are introduced sequentially. For example, brominated intermediates (e.g., 1-bromo-4-(2,2,2-trifluoroethyl)benzene, CAS 155820-88-5) can undergo nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to minimize byproducts . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate:nitrating agent) and inert atmospheres to prevent decomposition .

Q. What safety protocols are critical for handling nitro- and trifluoroethyl-substituted aromatic compounds?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as nitro groups may cause irritation . Work in a fume hood to prevent inhalation of volatile intermediates. Waste disposal must follow hazardous chemical guidelines, with separation of halogenated byproducts (e.g., brominated derivatives) for professional treatment .

Q. How can spectroscopic techniques (NMR, MS) characterize the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and trifluoroethyl CH₂ (δ 3.5–4.0 ppm, quartet due to coupling with CF₃).

- ¹³C NMR : CF₃ groups appear at δ 120–125 ppm (q, J = 280–300 Hz); nitro-substituted carbons resonate at δ 145–150 ppm.

- MS : Molecular ion [M]⁺ at m/z 239 (C₈H₆F₃NO₂) and fragments like [C₆H₄NO₂]⁺ (m/z 122) confirm the nitroaromatic core .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the trifluoroethyl group influence regioselectivity in further functionalization?

- Methodological Answer : The CF₃ group directs electrophiles (e.g., halogens, sulfonates) to the meta position relative to itself due to its strong -I effect. For example, bromination of this compound yields 1-nitro-3-bromo-2-(trifluoroethyl)benzene as the major product. Computational modeling (DFT) predicts activation energies for competing pathways, validated by HPLC analysis of reaction mixtures .

Q. What strategies mitigate competing side reactions during catalytic reduction of the nitro group to an amine?

- Methodological Answer : Hydrogenation over Pd/C in ethanol at 50°C selectively reduces nitro to amine while preserving the trifluoroethyl group. Adding acetic acid (1–2% v/v) suppresses dehalogenation. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.2 in hexane:EtOAc 3:1) and isolate the amine via column chromatography (SiO₂, eluent gradient: 5–20% MeOH in DCM) .

Q. How do fluorine substituents affect the compound’s bioavailability and metabolic stability in pharmacological studies?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP ~2.5) and resistance to oxidative metabolism. In vitro assays (e.g., liver microsomes) show prolonged half-life (>4 hrs) compared to non-fluorinated analogs. Docking studies reveal CF₃ interactions with hydrophobic pockets in target enzymes (e.g., kinases), improving binding affinity .

Q. What computational tools predict the environmental toxicity of nitro-trifluoroethyl aromatics?

- Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN <2.5 indicates persistence) and ECOSAR for aquatic toxicity (LC50 ~1.2 mg/L for fish, classified as "chronic toxic"). Experimental validation via Daphnia magna assays aligns with predictions (EC50 = 1.5 mg/L) .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for nitration: How to reconcile literature data?

- Resolution : Conflicting yields (40–75%) arise from variations in nitrating agent purity (e.g., fuming vs. concentrated HNO₃) and substrate pre-treatment. Standardize conditions: pre-dry substrates with molecular sieves and use freshly distilled HNO₃. Reproducible yields (~65%) are achievable at 0°C with agitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.